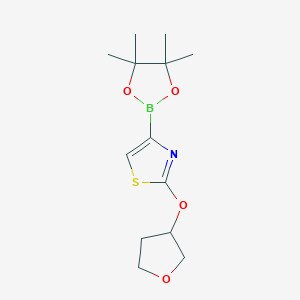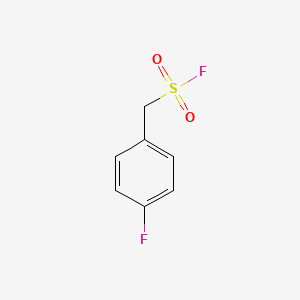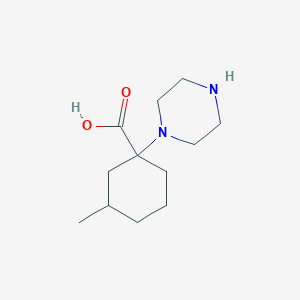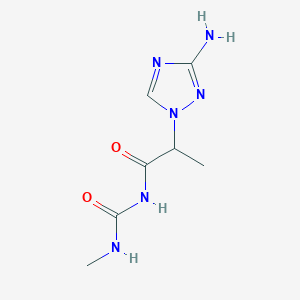
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable acylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.
Biology
In biological research, 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to determine the efficacy and safety of this compound in various medical applications.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activity.
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: A more complex triazole derivative used in coordination chemistry.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific structure, which combines the triazole ring with a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H12N6O2 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H12N6O2/c1-4(5(14)11-7(15)9-2)13-3-10-6(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15) |
InChIキー |
GGSPNYZKIXQWHV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(=O)NC)N1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

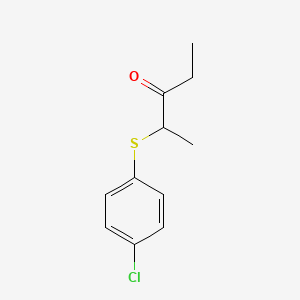


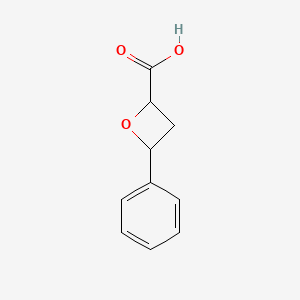
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)
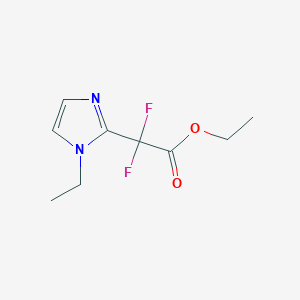
![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
